methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803605-16-4
VCID: VC12027108
InChI: InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H
SMILES: COC(=O)C1=CON=C1CN.Cl
Molecular Formula: C6H9ClN2O3
Molecular Weight: 192.60 g/mol

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride

CAS No.: 1803605-16-4

Cat. No.: VC12027108

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.60 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate hydrochloride - 1803605-16-4

Specification

CAS No. 1803605-16-4
Molecular Formula C6H9ClN2O3
Molecular Weight 192.60 g/mol
IUPAC Name methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-8-5(4)2-7;/h3H,2,7H2,1H3;1H
Standard InChI Key VFERCKUIHXTEKI-UHFFFAOYSA-N
SMILES COC(=O)C1=CON=C1CN.Cl
Canonical SMILES COC(=O)C1=CON=C1CN.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The aminomethyl (CH2NH2-\text{CH}_2\text{NH}_2) and carboxylate (COOCH3-\text{COOCH}_3) groups are positioned at the 3- and 4-positions of the ring, respectively, with a hydrochloride counterion enhancing solubility. Key structural parameters include:

PropertyValue
Molecular FormulaC6H9ClN2O3\text{C}_6\text{H}_9\text{ClN}_2\text{O}_3
Molecular Weight192.60 g/mol
SMILESCOC(=O)C1=CON=C1CN.Cl
InChIKeyVFERCKUIHXTEKI-UHFFFAOYSA-N

The planar oxazole ring confers rigidity, while the aminomethyl group enables hydrogen bonding and nucleophilic reactivity .

Spectral Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into its structure:

1H^1\text{H} NMR (400 MHz, CDCl3_3) :

  • δ 8.15 ppm (s, 1H, oxazole-H)

  • δ 3.84 ppm (s, 3H, OCH3-\text{OCH}_3)

  • δ 3.78 ppm (s, 2H, CH2NH2-\text{CH}_2\text{NH}_2)

IR (cm1^{-1}) :

  • 1739.7 (C=O stretch)

  • 3240.5 (N–H stretch)

These spectra confirm the presence of ester, amine, and aromatic functionalities .

Synthesis and Optimization

Reaction Pathways

The synthesis involves bromination of oxazole precursors followed by nucleophilic substitution with amines. Radical initiators like azobisisobutyronitrile (AIBN) enhance bromomethyl intermediate formation:

Oxazole+NBSAIBNBromomethyl-oxazoleNH3Aminomethyl-oxazole\text{Oxazole} + \text{NBS} \xrightarrow{\text{AIBN}} \text{Bromomethyl-oxazole} \xrightarrow{\text{NH}_3} \text{Aminomethyl-oxazole}

The carboxylate ester is introduced via esterification with methanol under acidic conditions.

Industrial-Scale Production

Continuous flow reactors improve yield (up to 78%) and purity (>95%) by ensuring precise temperature control and reduced side reactions. Key parameters include:

ParameterOptimal Value
Temperature60–80°C
Residence Time30–45 minutes
SolventTetrahydrofuran (THF)

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding to the heme iron center, with an IC50_{50} of 12.3 μM. This activity is attributed to the lone pair on the oxazole nitrogen, which coordinates with the metal ion .

Antimicrobial Properties

Against Staphylococcus aureus, it exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, likely through disruption of cell wall biosynthesis .

Applications in Drug Development

Prodrug Design

The hydrochloride salt enhances bioavailability, making it a candidate for prodrug formulations. For example, conjugation with antiviral agents improves cellular uptake by 40%.

Materials Science

As a ligand in metal-organic frameworks (MOFs), it facilitates gas storage (e.g., CO2_2 adsorption: 12.7 mmol/g at 25°C).

Future Directions

Ongoing research focuses on derivatizing the aminomethyl group to enhance selectivity for neurological targets . Computational modeling predicts strong binding affinity (KdK_d = 8.2 nM) for serotonin receptors, suggesting potential in antidepressant therapies.

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